4-(Tert-butyl)-6-chloro-2-methylpyrimidine
Overview
Description
4-(Tert-butyl)-6-chloro-2-methylpyrimidine, otherwise known as TBCMP, is a heterocyclic compound containing a pyrimidine ring structure with a tert-butyl group at the 4 position and a chlorine atom at the 6 position. It is a colorless solid that is insoluble in water, but is soluble in many organic solvents. It is used in the synthesis of pyrimidine derivatives and other compounds, as well as in the study of the biological effects of pyrimidine derivatives.
Scientific Research Applications
Histamine H4 Receptor Ligands
4-(Tert-butyl)-6-chloro-2-methylpyrimidine derivatives have been synthesized and evaluated as ligands for the histamine H4 receptor. In a study, various analogs were optimized for potency, leading to the development of potent compounds with anti-inflammatory and antinociceptive activities in animal models. This highlights the potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).
Crystal Structure Analysis
The compound has been involved in the study of crystal structures and molecular interactions. For instance, a study analyzed the crystal structure of a derivative, demonstrating its trans isomerism and detailing its intermolecular hydrogen bonding, linking the molecules into layers (Hoffman et al., 2009).
Reaction and Derivative Synthesis
The interaction of 4,6-dichloropyrimidine derivatives with glycine esters has been studied, revealing the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The study delves into the reaction features and prospects for synthesizing potential biologically active compounds (Zinchenko et al., 2018).
Precursor in Pharmaceutical and Explosive Industries
4,6-dihydroxy-2-methylpyrimidine, a derivative, finds applications as a precursor in the pharmaceutical and explosive industries. A study explored its synthesis and process chemistry, aiming to develop an economic production process (Patil et al., 2008).
Synthesis of Polypyridine Ruthenium(II) Complexes
The compound is used in the synthesis and characterization of polypyridine ruthenium(II) complexes. This includes photochemical and thermal synthesis processes, exploring their potential in ligand interchange reactions (Bonnet et al., 2003).
Mechanism of Action
Target of Action
Related compounds such as tert-butyl groups have been studied for their interactions with macromolecular complexes
Mode of Action
It’s worth noting that tert-butyl groups, when attached to large proteins or complexes, can exhibit exceptionally narrow and intense nmr signals . This suggests that the compound might interact with its targets in a way that retains high mobility, but further investigation is required to confirm this.
Biochemical Pathways
For instance, oxidative stress response pathways in fungi have been shown to be affected by compounds with tert-butyl groups
Pharmacokinetics
Related compounds such as tert-butyl piperidin-4-ylcarbamate have been reported to have high gastrointestinal absorption and are able to permeate the blood-brain barrier .
Result of Action
Related compounds such as tert-butyl groups have been shown to induce senescence and necrosis in tobacco leaves
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Tert-butyl)-6-chloro-2-methylpyrimidine. For instance, related compounds such as 2,4,6-Tris(tert-butyl) phenol have been shown to have potential depigmenting properties and are potential endocrine disruptors . The specific environmental factors influencing 4-(Tert-butyl)-6-chloro-2-methylpyrimidine’s action need to be further investigated.
properties
IUPAC Name |
4-tert-butyl-6-chloro-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-6-11-7(9(2,3)4)5-8(10)12-6/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVQICAUCNKUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)-6-chloro-2-methylpyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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